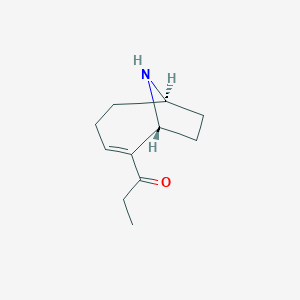
5-Bromo-1,3,4-thiadiazol-2-amine
Overview
Description
5-Bromo-1,3,4-thiadiazol-2-amine, or 5-BrTDA, is a heterocyclic compound belonging to the thiadiazol-2-amine family. It is a derivative of thiadiazole and is commonly used as a reagent in organic synthesis. It is a versatile reagent with a wide range of applications in both organic and inorganic chemistry. 5-BrTDA is also used as a catalyst in the synthesis of various organic compounds, such as aromatic and heterocyclic compounds. It is also used in the preparation of pharmaceuticals, biochemicals, and other specialty chemicals.
Scientific Research Applications
Synthesis and Reactivity
5-Bromo-1,3,4-thiadiazol-2-amine has been extensively studied for its synthesis and reactivity. Werber, Buccheri, and Gentile (1977) reported the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles, highlighting their behavior as ambident nucleophiles in alkylation, acylation, and nitrosation reactions. These reactions lead to the formation of thiadiazolines and thiadiazole derivatives, suggesting amine-imine tautomerism between these compounds (Werber, Buccheri, & Gentile, 1977).
Catalyzed Amination
Ravi Rawat and S. Verma (2021) explored the Pd2(dba)3-catalyzed amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole using conventional heating. This research signifies the efficient use of palladium catalysis in the modification of this compound derivatives, showing its potential in organic synthesis (Rawat & Verma, 2021).
Noncovalent Interactions Analysis
El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. Their work provides insights into the nature of noncovalent interactions in these compounds, using quantum theory and PIXEL method for intermolecular interaction energies, relevant in the field of crystallography and molecular design (El-Emam et al., 2020).
Antiproliferative and Antimicrobial Properties
Research by Gür et al. (2020) highlights the pharmacological potential of 1,3,4-thiadiazole derivatives. They synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine and examined their DNA protective ability, antimicrobial activity, and cytotoxicity on cancer cell lines, indicating the biomedical applications of such derivatives (Gür et al., 2020).
Ultrasound-Assisted Synthesis
Erdogan (2018) demonstrated an ultrasound-assisted method for synthesizing 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, emphasizing the role of ultrasound in enhancing the efficiency of chemical reactions involving thiadiazole derivatives (Erdogan, 2018).
DNA Interaction Studies
Shivakumara and Krishna (2021) synthesized 5-[substituted]-1, 3, 4-thiadiazol-2-amines and evaluated their DNA binding interactions. This research points to the potential use of such compounds in the development of therapeutic drugs, highlighting their binding affinity to DNA (Shivakumara & Krishna, 2021).
Corrosion Inhibition Studies
Kaya et al. (2016) investigated the corrosion inhibition performances of thiadiazole derivatives on iron metal, using density functional theory calculations and molecular dynamics simulations. This study reflects the industrial application of this compound derivatives in corrosion protection (Kaya et al., 2016).
Mechanism of Action
Target of Action
It is used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones , which have diverse biological activities.
Mode of Action
It is known to be used in the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones .
Result of Action
It is known to be used in the synthesis of various compounds with diverse biological activities .
Safety and Hazards
Future Directions
5-Bromo-1,3,4-thiadiazol-2-amine can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones which have diverse biological activities . It can also be used for the synthesis of 2-bromoimidazo [2,1- b ] [1,3,4]thiadiazoles by reacting with α-bromo ketones . These potential applications suggest that this compound could be a valuable compound in the development of new drugs and therapies.
Relevant Papers Several papers have been published on this compound. These include studies on its synthesis , molecular structure , chemical reactions , mechanism of action , physical and chemical properties , safety and hazards , and future directions .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins in biochemical reactions . For instance, it has been used as a key building block in the synthesis of compounds with diverse biological activities
Cellular Effects
It has been suggested that it may have potential anticancer effects on various cell lines
Molecular Mechanism
It is known to be involved in the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones . These compounds have diverse biological activities, suggesting that 5-Bromo-1,3,4-thiadiazol-2-amine may exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to be used in the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones , suggesting that it may interact with various enzymes or cofactors in these pathways.
properties
IUPAC Name |
5-bromo-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3S/c3-1-5-6-2(4)7-1/h(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYQQFBHCFPEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394667 | |
| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37566-39-5 | |
| Record name | 5-bromo-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-bromo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)







